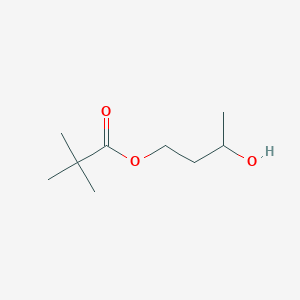

3-Hydroxybutyl 2,2-dimethylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

138459-94-6 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-hydroxybutyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C9H18O3/c1-7(10)5-6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |

InChI Key |

LYNUGYLRCFQULU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Hydroxybutyl 2,2 Dimethylpropanoate

Classical Esterification Techniques and Modern Adaptations

Direct esterification of a carboxylic acid with an alcohol is a fundamental method for synthesizing esters. This can be achieved through several protocols, each with its own advantages and limitations, particularly concerning the selective esterification of diols.

Fischer Esterification Protocols for Hydroxy Esters

Fischer-Speier esterification is a classic acid-catalyzed reaction involving the direct reaction of a carboxylic acid with an alcohol. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of one reactant (typically the alcohol) is used, or a product (usually water) is removed. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of 3-Hydroxybutyl 2,2-dimethylpropanoate, this would involve reacting 1,3-butanediol (B41344) with pivalic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com Due to the steric hindrance of the tertiary butyl group in pivalic acid, the reaction rate might be slower compared to less hindered carboxylic acids. The key to this synthesis is to control the reaction conditions to favor mono-esterification over di-esterification and to achieve high selectivity for the primary hydroxyl group of 1,3-butanediol. Using a molar excess of the diol can help to minimize the formation of the diester.

Table 1: Representative Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | 1,3-Butanediol, Pivalic Acid | Direct precursors for the target ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. organic-chemistry.org |

| Solvent | Toluene, Hexane | Allows for azeotropic removal of water to drive the equilibrium. |

| Temperature | Reflux | To facilitate the reaction and the removal of water. |

| Stoichiometry | Excess 1,3-Butanediol | To favor mono-esterification and minimize diester formation. |

While specific yields for this compound via Fischer esterification are not extensively reported, studies on similar systems suggest that achieving high regioselectivity can be challenging under these conditions, often leading to a mixture of mono- and di-esters, as well as the isomeric ester at the secondary alcohol.

Steglich Esterification and Coupling Reagents in Synthesis

The Steglich esterification is a milder method for forming ester bonds, which is particularly useful for sensitive substrates or when steric hindrance is a factor. organic-chemistry.orgnih.gov This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The reaction proceeds at room temperature and avoids the harsh acidic conditions of the Fischer esterification. organic-chemistry.org

In the synthesis of this compound, pivalic acid would be activated by DCC to form an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the hydroxyl group of 1,3-butanediol, with DMAP acting as an acyl transfer catalyst. organic-chemistry.org The primary hydroxyl group of 1,3-butanediol is expected to react preferentially due to lower steric hindrance. The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct. organic-chemistry.org

Table 2: General Protocol for Steglich Esterification

| Reagent/Condition | Purpose | Typical Parameters |

| Carboxylic Acid | Pivalic Acid | The acyl source. |

| Alcohol | 1,3-Butanediol | The nucleophile. |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid. organic-chemistry.org |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst, suppresses side reactions. organic-chemistry.orgnih.gov |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants. |

| Temperature | 0 °C to Room Temperature | Mild reaction conditions. organic-chemistry.org |

This method generally provides good yields for a wide range of esters and is more likely to favor the formation of the thermodynamically more stable product, which in this case would be the primary ester, this compound.

Transesterification Processes for Ester Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For the synthesis of this compound, this could involve reacting a simple pivalate (B1233124) ester, such as methyl pivalate or ethyl pivalate, with 1,3-butanediol.

Base-Catalyzed Transesterification Optimization

Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification and is widely used in industrial processes like biodiesel production. mdpi.com Common catalysts include sodium hydroxide (B78521), potassium hydroxide, and sodium methoxide. The mechanism involves the formation of an alkoxide from the alcohol, which then acts as a potent nucleophile.

To synthesize this compound, 1,3-butanediol would be reacted with an alkyl pivalate in the presence of a base. The primary hydroxyl group of 1,3-butanediol would deprotonate to a greater extent and is more accessible, thus favoring its reaction with the pivalate ester. The reaction is reversible, and the equilibrium can be shifted by removing the byproduct alcohol (e.g., methanol (B129727) or ethanol) through distillation.

Table 4: Key Parameters for Base-Catalyzed Transesterification

| Parameter | Condition | Impact on Reaction |

| Catalyst | Sodium Methoxide (NaOMe), Potassium Hydroxide (KOH) | Strong bases that generate the reactive alkoxide. mdpi.com |

| Reactants | Alkyl Pivalate, 1,3-Butanediol | Ester and alcohol for exchange. |

| Temperature | 60-120 °C | Increases reaction rate, but should be below the boiling point of the diol. |

| Pressure | Atmospheric or Vacuum | Vacuum can be applied to remove the byproduct alcohol and drive the equilibrium. |

Acid-Catalyzed Transesterification Systems

Acid-catalyzed transesterification is another viable route. biodieseleducation.org While generally slower than the base-catalyzed counterpart, it is less sensitive to the presence of free carboxylic acids in the reactants. biodieseleducation.org The mechanism involves protonation of the ester's carbonyl oxygen, which enhances its electrophilicity for attack by the alcohol.

For the synthesis of this compound, this would entail heating a mixture of an alkyl pivalate and 1,3-butanediol with a strong acid catalyst like sulfuric acid. Similar to Fischer esterification, this is an equilibrium process, and driving the reaction to completion requires removing the more volatile alcohol byproduct.

Enzymatic catalysis, particularly with lipases, offers a highly selective alternative for transesterification. mdpi.comnih.gov Lipases can exhibit high regioselectivity, preferentially acylating the primary hydroxyl group of a diol. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a well-known biocatalyst for such transformations. mdpi.com A study on the synthesis of the related (R)-3-hydroxybutyl (R)-3-hydroxybutyrate demonstrated the effectiveness of CAL-B in catalyzing the transesterification between ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol. mdpi.com A similar approach could be employed for the synthesis of this compound.

Table 5: Conditions for Lipase-Catalyzed Transesterification

| Parameter | Condition | Reference |

| Enzyme | Candida antarctica lipase B (CAL-B) | mdpi.com |

| Reactants | Ethyl Pivalate, 1,3-Butanediol | - |

| Temperature | 30 °C | mdpi.com |

| Pressure | Reduced Pressure (e.g., 80 mmHg) | mdpi.com |

| Reaction Time | 6 hours | mdpi.com |

This enzymatic approach is particularly promising for achieving high yields of the desired regioisomer under mild conditions.

Catalytic Systems for Efficient Synthesis of this compound

Heterogeneous Catalysis Development

Supported Metal Nanoparticles

The application of supported metal nanoparticles offers a promising avenue for the synthesis of this compound, primarily through the selective hydrogenation of a suitable precursor such as 3-oxobutyl 2,2-dimethylpropanoate. The efficiency of these catalysts lies in their high surface-area-to-volume ratio and the unique electronic properties of the nanoparticles, which can be tuned by the choice of metal and support. researchgate.net

Research on the hydrogenation of similar hydroxyaldehydes to diols, such as 3-hydroxypropanal (B37111) to 1,3-propanediol, provides insights into potential catalyst systems. For instance, bimetallic catalysts, such as Ru-Ni supported on silica (B1680970) (SiO2), have demonstrated high yields (above 99.0%) and high turnover frequencies under optimized reaction conditions. rsc.orgresearchgate.net The introduction of a second metal, like Ru, can enhance the dispersion of the primary metal (e.g., Ni), promote the reduction of metal oxides to their active metallic state, and facilitate the generation of active hydrogen species. rsc.orgresearchgate.net Similarly, copper and vanadium modified nickel-based catalysts have also been explored for such hydrogenations. researchgate.net

For the synthesis of this compound, a potential pathway involves the hydrogenation of the keto group in 3-oxobutyl 2,2-dimethylpropanoate. Supported nanoparticle catalysts based on palladium (Pd), platinum (Pt), ruthenium (Ru), and nickel (Ni) are prime candidates due to their known activity in carbonyl hydrogenation. The choice of the metallic nanoparticle and its synergy with a secondary metal can significantly influence the selectivity towards the desired hydroxyl group, minimizing side reactions.

Table 1: Potential Supported Metal Nanoparticle Catalysts for the Hydrogenation of 3-Oxobutyl 2,2-dimethylpropanoate

| Catalyst | Support Material | Potential Advantages |

| Ru-Ni | Silica (SiO₂) | High yield and turnover frequency demonstrated in similar hydrogenations. rsc.orgresearchgate.net |

| Pd | Carbon, Alumina (B75360) | High activity for C=O bond hydrogenation. researchgate.net |

| Pt | Alumina, Silica | Good activity and selectivity, though may require milder conditions to prevent over-reduction. iitm.ac.in |

| Cu-V/Ni | Silica (SiO₂) | Use of non-noble metals, making it a more economical option. researchgate.net |

Design and Synthesis of Catalyst Supports

The catalyst support plays a crucial role in the performance of supported metal nanoparticles by influencing the dispersion, stability, and accessibility of the active metal sites. The design and synthesis of these supports are therefore critical for developing efficient catalytic systems. Common support materials include metal oxides, carbon-based materials, and polymers. researchgate.netiitm.ac.in

Metal oxides such as silica (SiO₂), alumina (Al₂O₃), titania (TiO₂), and ceria (CeO₂) are widely used due to their high thermal and chemical stability and well-defined porous structures. iitm.ac.in The properties of these supports, such as surface area and pore size, can be tailored during their synthesis. For instance, γ-alumina has been shown to provide better activity and selectivity in the hydrogenation of aqueous aldehyde mixtures compared to other supports like α-alumina or silica. google.com The interaction between the metal nanoparticles and the support is also a key factor. Strong metal-support interactions can enhance catalyst stability and prevent nanoparticle agglomeration during the reaction.

Functionalization of the support surface is another important strategy. For example, nitrogen-doped carbon materials can improve the catalytic activity of palladium nanoparticles. mdpi.com The synthesis of these supports often involves methods like impregnation-reduction, where a metal precursor is deposited onto the support and subsequently reduced to form the nanoparticles. researchgate.net The preparation conditions, including calcination temperature and reduction atmosphere, significantly affect the final properties of the catalyst.

Table 2: Properties and Design Considerations for Catalyst Supports

| Support Material | Key Properties | Design Strategies for Enhanced Performance |

| Silica (SiO₂) | High surface area, inert nature. iitm.ac.in | Mesoporous structures (e.g., SBA-15) for better dispersion. Functionalization with different groups to tune surface properties. |

| Alumina (Al₂O₃) | High thermal stability, acidic/basic properties can be tuned. iitm.ac.ingoogle.com | Control of crystalline phase (e.g., γ-Al₂O₃) for improved activity. |

| Carbon-based Materials | High surface area, chemical resistance. | Doping with heteroatoms (e.g., nitrogen) to enhance metal-support interactions. mdpi.com |

| Titania (TiO₂) | Strong metal-support interaction potential. iitm.ac.in | Control of crystal phase (anatase, rutile) to influence catalytic activity. |

Biocatalytic Pathways: Enzymatic Synthesis

Biocatalysis presents a green and highly selective alternative for the synthesis of this compound. Enzymes, particularly lipases, can catalyze esterification and transesterification reactions under mild conditions with high specificity, reducing the formation of byproducts. mdpi.comresearchgate.net

Lipase-Catalyzed Esterification and Transesterification

The enzymatic synthesis of this compound can be achieved through the direct esterification of 1,3-butanediol with 2,2-dimethylpropanoic acid (pivalic acid) or through transesterification using an alkyl 2,2-dimethylpropanoate. Lipases (E.C. 3.1.1.3) are well-suited for these reactions as they can function in non-aqueous media, shifting their natural hydrolytic activity towards synthesis. researchgate.netnih.gov The reaction mechanism typically follows a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. researchgate.netnih.gov

The choice of reaction medium is critical. While solvent-free systems are economically and environmentally attractive, the use of organic solvents can sometimes be necessary to overcome substrate or product inhibition, especially with short-chain alcohols and acids. mdpi.com

Enzyme Screening and Selection for Substrate Specificity

The success of the biocatalytic route hinges on the selection of a lipase with high activity and selectivity for the specific substrates: 1,3-butanediol and a pivalic acid derivative. Different lipases exhibit varying degrees of substrate specificity. Therefore, a screening process is essential to identify the most effective biocatalyst.

Commercially available lipases from various microbial sources such as Candida antarctica (e.g., Novozym 435), Pseudomonas fluorescens, Rhizomucor miehei, and Aspergillus oryzae are potential candidates. nih.govnih.govmdpi.com The screening would involve reacting 1,3-butanediol and pivalic acid (or its ester) in the presence of different lipases under controlled conditions and analyzing the product yield and selectivity. Factors such as the regioselectivity of the lipase are also important, as 1,3-butanediol has both a primary and a secondary hydroxyl group. An ideal lipase would preferentially acylate the primary hydroxyl group.

Table 3: Potential Lipases for Screening in the Synthesis of this compound

| Lipase Source | Common Commercial Name | Key Characteristics |

| Candida antarctica Lipase B | Novozym 435 | High activity, broad substrate specificity, widely used in ester synthesis. nih.govnih.gov |

| Pseudomonas fluorescens | - | Known for use in kinetic resolutions of hydroxy compounds. nih.gov |

| Rhizomucor miehei | Lipozyme RM IM | Thermostable, often used in esterification. mdpi.com |

| Aspergillus oryzae | - | sn-1,3 specificity which could be advantageous. nih.gov |

Immobilization Strategies for Enzyme Reusability

To enhance the economic viability of the enzymatic process, the lipase should be reusable. Immobilization of the enzyme onto a solid support is a common strategy to facilitate catalyst recovery and reuse, and it can also improve the enzyme's stability. mdpi.comscispace.commdpi.com There are several methods for enzyme immobilization:

Adsorption: This simple and rapid method involves the physical binding of the enzyme to the support surface, often through hydrophobic or electrostatic interactions. mdpi.commdpi.com Hydrophobic supports can induce interfacial activation of lipases, leading to a hyperactivated form of the enzyme. mdpi.com

Covalent Bonding: This method forms strong chemical bonds between the enzyme and the support, minimizing enzyme leaching. scispace.com Supports are often functionalized with reactive groups like epoxy or aldehyde for this purpose.

Entrapment: The enzyme is physically confined within the porous matrix of a support material, such as alginate or polyacrylamide gels. mdpi.com

Cross-Linking: Enzyme molecules are cross-linked to each other to form larger aggregates (cross-linked enzyme aggregates or CLEAs), which are insoluble and can be easily recovered.

The choice of support material is also critical and can range from natural polymers like chitosan (B1678972) and cellulose (B213188) to synthetic resins and inorganic materials like silica and magnetic nanoparticles. scispace.commdpi.com Magnetic nanoparticles are particularly advantageous as they allow for easy separation of the biocatalyst from the reaction mixture using an external magnetic field. scispace.com

Bioreactor Design and Process Intensification for Biocatalytic Production

For the large-scale production of this compound, the design of the bioreactor is a key consideration. The primary goals of bioreactor design for enzymatic processes are to ensure efficient mixing for adequate mass transfer between the substrates and the immobilized enzyme, maintain optimal reaction conditions (temperature, pH), and facilitate product recovery. uminho.ptresearchgate.net

Commonly used bioreactor configurations include:

Stirred Tank Bioreactors (STBRs): These are widely used due to their versatility and good mixing characteristics. However, high shear stress generated by the impeller can potentially damage the immobilized enzyme particles. uminho.ptresearchgate.net

Packed Bed Reactors (PBRs): In this design, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. PBRs can offer high volumetric productivity and operate continuously, but they can be prone to clogging and pressure drop issues.

Membrane Bioreactors (MBRs): MBRs integrate the enzymatic reaction with a membrane separation process. This allows for the continuous removal of the product, which can alleviate product inhibition and shift the reaction equilibrium towards product formation, thereby intensifying the process. uminho.pt

Process intensification strategies aim to improve the efficiency and productivity of the biocatalytic process. These can include operating at high substrate concentrations, using fed-batch or continuous operation modes, and in-situ product removal. The optimal bioreactor design and operating strategy will depend on the specific characteristics of the chosen immobilized lipase and the reaction kinetics. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a pivalate ester, is increasingly being examined through the lens of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the adoption of solvent-free reaction conditions, the utilization of renewable starting materials, maximization of atom economy, and the development of environmentally benign and recyclable catalysts. These principles not only minimize the environmental impact but also often lead to more efficient and economically viable synthetic routes.

A significant advancement in the green synthesis of pivalate esters involves the move away from traditional volatile organic solvents (VOCs). Solvent-free, or neat, reaction systems offer numerous advantages, including reduced environmental pollution, lower costs associated with solvent purchase and disposal, and simplified reaction workup and product purification. nih.govacs.org

Research has demonstrated that the pivaloylation of various alcohols can proceed efficiently without any catalyst or solvent. researchgate.net In a typical application for synthesizing this compound, 1,3-butanediol would be reacted directly with pivaloyl chloride under neat conditions. acs.org This method is noted for its short reaction times, often completing in minutes, and producing the desired ester in very high to quantitative yields. acs.orgresearchgate.net The process is energy-efficient and eliminates the need for highly polar and volatile organic solvents. acs.orgresearchgate.net The simplicity of the procedure, which often involves just mixing the reactants at room temperature, followed by a simple workup, makes it an attractive and environmentally benign alternative to conventional methods. nih.govacs.org

Key Advantages of Solvent-Free Pivaloylation:

High Yields: Reactions often proceed to completion, yielding nearly 100% of the product. acs.org

Rapid Reaction Rates: The high concentration of reactants can lead to very short reaction times. nih.gov

Simplified Purification: With no solvent to remove, the product can often be isolated with a simple aqueous wash, avoiding the need for chromatographic purification. acs.org

Environmental Benignity: The elimination of VOCs reduces air pollution and waste generation. researchgate.net

Renewable Feedstocks: Significant progress has been made in the bio-based production of 1,3-butanediol (1,3-BDO). It can be produced sustainably through the fermentation of renewable feedstocks such as glucose, sugarcane, and glycerol. nih.govnih.govglobalgrowthinsights.com Engineered microorganisms, including Escherichia coli, have been developed to create artificial synthesis routes from glucose to 1,3-BDO with high yields and optical purity. nih.govnih.gov Furthermore, lignocellulosic biomass, an abundant and non-food-based resource, can be hydrolyzed into sugars that are then fermented to produce C4 alcohols like 1,3-BDO. ugent.be This transition to a bio-based alcohol precursor represents a major step towards a fully renewable synthesis of the target ester.

In contrast, the pivalic acid (2,2-dimethylpropanoic acid) moiety is predominantly synthesized from petroleum-derived isobutene via the Koch reaction. guidechem.comwikipedia.org While biological pathways for the degradation and synthesis of compounds with quaternary carbon atoms exist, industrial-scale production of pivalic acid from renewable feedstocks is not yet established. researchgate.net Therefore, a fully bio-based synthesis of this compound remains a future goal, pending the development of a sustainable route to pivalic acid.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a greener process with less waste. The atom economy for the synthesis of this compound varies significantly depending on the chosen method.

Two common synthetic routes are Fischer-Speier esterification and acylation with pivaloyl chloride.

Fischer Esterification: (CH₃)₃CCOOH + HOCH₂CH₂CH(OH)CH₃ → (CH₃)₃CCOOCH₂CH₂CH(OH)CH₃ + H₂O This reaction is highly atom-economical as the only byproduct is water. nrochemistry.com

Acylation with Pivaloyl Chloride: (CH₃)₃CCOCl + HOCH₂CH₂CH(OH)CH₃ → (CH₃)₃CCOOCH₂CH₂CH(OH)CH₃ + HCl This route is less atom-economical because it generates hydrogen chloride as a byproduct, which must be neutralized, creating salt waste. stackexchange.com

The following table provides a quantitative comparison of the atom economy for these two synthetic pathways.

| Synthetic Route | Reactants | Formula Weight of Reactants (g/mol) | Desired Product | Formula Weight of Product (g/mol) | Byproduct(s) | Formula Weight of Byproducts (g/mol) | % Atom Economy |

|---|---|---|---|---|---|---|---|

| Fischer Esterification | Pivalic Acid + 1,3-Butanediol | 102.13 + 90.12 = 192.25 | This compound | 174.24 | H₂O | 18.01 | 90.6% |

| Acylation with Pivaloyl Chloride | Pivaloyl Chloride + 1,3-Butanediol | 120.58 + 90.12 = 210.70 | This compound | 174.24 | HCl | 36.46 | 82.7% |

Calculation: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100

Replacing corrosive and hazardous traditional catalysts, such as sulfuric acid (H₂SO₄), is a key goal in green esterification. rug.nl Research has focused on developing solid acid catalysts and novel catalytic systems that are effective, reusable, and non-toxic.

Heteropoly Acids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective solid acid catalysts for esterification. researchgate.net They possess strong Brønsted acidity, often exceeding that of conventional mineral acids, leading to high catalytic activity. researchgate.netrsc.org HPAs can be used in bulk form or supported on materials like silica or zirconia to enhance stability and surface area. tandfonline.com An important advantage is their reusability; as solid catalysts, they can be easily filtered from the reaction mixture and used in multiple cycles without significant loss of activity, minimizing waste. acs.org Cesium-exchanged HPA salts, like Cs₂.₅H₀.₅PW₁₂O₄₀, have shown particularly high activity and stability. researchgate.nettandfonline.com

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure. ajast.net Acidic ILs, such as those functionalized with sulfonic acid groups (-SO₃H), have emerged as excellent dual-purpose solvent-catalysts for esterification. bohrium.commdpi.com They exhibit high catalytic activity, comparable to sulfuric acid, while being non-volatile and recyclable. ajast.netscientific.net The use of ILs can also simplify product separation, as the ester product is often immiscible with the IL, allowing for easy decantation. scientific.net The catalyst can then be recovered and reused for several cycles. mdpi.com

Other Modern Catalysts: A variety of other catalysts have been developed for pivalate ester synthesis. Lewis acids like scandium(III) triflate (Sc(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃) are highly effective for acylations using pivalic anhydride (B1165640). organic-chemistry.orgorganic-chemistry.org These catalysts are often stable in the presence of water and can be recycled, offering a greener alternative to stoichiometric reagents.

The table below summarizes the features of various green catalytic systems applicable to the synthesis of this compound.

| Catalyst Type | Examples | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Heteropoly Acids (HPAs) | H₃PW₁₂O₄₀, Cs₂.₅H₀.₅PW₁₂O₄₀ | High acidity and activity, reusable, thermally stable, low corrosivity. researchgate.net | Heterogeneous system, moderate to high temperatures. |

| Acidic Ionic Liquids (ILs) | [BMIM][HSO₄], Sulfonic acid-functionalized ILs | Dual solvent/catalyst role, non-volatile, high activity, easily recyclable. ajast.netmdpi.com | Homogeneous system, mild to moderate temperatures. |

| Solid-Supported Acids | H₂SO₄ on Silica, Amberlyst-15 | Heterogeneous (easy separation), reusable. | Moderate to high temperatures, often requires excess alcohol. |

| Metal Triflates (Lewis Acids) | Sc(OTf)₃, Bi(OTf)₃ | High activity for acylation, water-tolerant, recyclable. organic-chemistry.org | Homogeneous system, often mild conditions (with anhydride). |

Mechanistic Investigations and Reaction Dynamics

Kinetic Studies of Ester Formation and Hydrolysis

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how various factors influence these rates. For the formation and hydrolysis of 3-Hydroxybutyl 2,2-dimethylpropanoate, such studies would involve determining rate constants and activation energies under different conditions.

For the esterification of a diol like 1,3-butanediol (B41344) with a carboxylic acid, the reaction proceeds in two steps, first forming the monoester and then the diester. A kinetic study of the esterification of 2,3-butanediol (B46004) with acetic acid using a heterogeneous catalyst provides a framework for how such kinetic parameters can be determined. The study developed a kinetic model that could correctly represent the evolution of all species present during the reaction over time by determining the kinetic and thermodynamic constants.

The hydrolysis of esters, particularly sterically hindered esters like pivalates, is influenced by both steric and electronic effects. The rate of hydrolysis is generally slower for more sterically hindered esters. For instance, in a study of the hydrolysis of various propranolol (B1214883) ester prodrugs, the pivalate (B1233124) ester showed a slower hydrolysis rate compared to acetate (B1210297), propionate, and butyrate (B1204436) esters in a phosphate (B84403) buffer.

Illustrative Data for Esterification Kinetics:

The following interactive table provides hypothetical but plausible kinetic data for the acid-catalyzed esterification of 1,3-butanediol with pivalic acid at a given temperature. These values are for illustrative purposes to demonstrate the type of data obtained from kinetic studies.

| Reaction Step | Forward Rate Constant (k_f) (L/mol·s) | Reverse Rate Constant (k_r) (L/mol·s) | Activation Energy (Ea_f) (kJ/mol) | Activation Energy (Ea_r) (kJ/mol) |

| Monoester Formation | 1.5 x 10⁻⁴ | 3.0 x 10⁻⁵ | 60 | 75 |

| Diester Formation | 8.0 x 10⁻⁵ | 5.0 x 10⁻⁵ | 65 | 80 |

Note: These are hypothetical values for illustrative purposes.

Illustrative Data for Hydrolysis Kinetics:

This interactive table presents hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound.

| Reaction Condition | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Acidic (pH 3) | 2.5 x 10⁻⁶ | 70 |

| Neutral (pH 7) | 1.0 x 10⁻⁸ | 85 |

| Basic (pH 11) | 5.0 x 10⁻⁵ | 65 |

Note: These are hypothetical values for illustrative purposes.

Catalysts and reaction conditions play a pivotal role in controlling the rate of esterification and hydrolysis.

Catalysts:

Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used to catalyze esterification (Fischer esterification). They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Base Catalysts: Base-catalyzed transesterification is also a common method for ester synthesis. The base deprotonates the alcohol, increasing its nucleophilicity.

Enzymatic Catalysts: Lipases are widely used biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions.

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the molecules with the necessary activation energy. However, for reversible reactions like esterification, higher temperatures can also favor the reverse reaction (hydrolysis).

Reactant Concentration: According to Le Chatelier's principle, using a large excess of one reactant (either the alcohol or the carboxylic acid) can drive the equilibrium towards the formation of the ester.

Removal of Water: Esterification is a reversible reaction that produces water as a byproduct. Removing water from the reaction mixture as it is formed shifts the equilibrium towards the product side, thus increasing the yield of the ester.

Elucidation of Reaction Mechanisms for Synthesis Pathways

The synthesis of this compound can be achieved through various pathways, each with a distinct reaction mechanism.

Protonation: The carboxylic acid (2,2-dimethylpropanoic acid) is protonated by the acid catalyst, which activates the carbonyl group.

Nucleophilic Attack: The alcohol (1,3-butanediol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Base-Catalyzed Transesterification: In this mechanism, an alkoxide ion, formed by the deprotonation of the alcohol by a strong base, acts as the nucleophile. wikipedia.org

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of a starting ester (e.g., a methyl or ethyl ester of pivalic acid) to form a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the original alkoxide group and forming the new ester, this compound.

For the synthesis of this compound from 1,3-butanediol, the reaction proceeds through a monoester intermediate, This compound , before potentially forming a diester if the reaction is allowed to proceed with sufficient pivalic acid.

Lipases are commonly employed for the enzymatic synthesis of esters. The catalytic mechanism of lipases typically follows a Ping-Pong Bi-Bi mechanism . mdpi.com

Acylation (Formation of Acyl-Enzyme Intermediate): The carboxylic acid (2,2-dimethylpropanoic acid) binds to the active site of the lipase (B570770). A key serine residue in the enzyme's catalytic triad (B1167595) attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate which then collapses to release water and form a covalent acyl-enzyme intermediate .

Deacylation (Nucleophilic Attack by Alcohol): The alcohol (1,3-butanediol) then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate. This forms another tetrahedral intermediate.

Ester Release: This second intermediate collapses, releasing the ester product (this compound) and regenerating the free enzyme.

Lipases can exhibit regioselectivity when reacting with diols like 1,3-butanediol, preferentially acylating one of the hydroxyl groups over the other. For instance, some lipases show a preference for primary alcohols over secondary alcohols. nih.gov In the case of 1,3-butanediol, this could lead to the selective formation of the ester at the primary hydroxyl group.

Reactivity Profiles of this compound

The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl, which is sterically shielded by the bulky tert-butyl group of the pivaloate moiety, results in a unique reactivity profile.

The hydrolysis of this compound to 1,3-butanediol and 2,2-dimethylpropanoic acid (pivalic acid) can be catalyzed by either acid or base. The rate and mechanism are significantly influenced by the steric hindrance around the carbonyl group.

Under acidic conditions, the reaction typically proceeds through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. slideshare.netucoz.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of 1,3-butanediol, the carboxylic acid is formed. youtube.comyoutube.com

Base-catalyzed hydrolysis, or saponification, generally follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comchemistrysteps.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 3-hydroxybutoxide leaving group is the rate-determining step, which is then protonated to yield 1,3-butanediol. The final step involves an irreversible acid-base reaction between the pivalic acid and the base, which drives the equilibrium towards the products. youtube.com

The steric bulk of the pivaloate's tert-butyl group significantly retards the rate of hydrolysis compared to less hindered esters. arkat-usa.orgresearchgate.net This is due to the difficulty of the nucleophile (water or hydroxide) in approaching the carbonyl carbon. Consequently, more forcing conditions, such as higher temperatures or stronger acid/base concentrations, may be required to achieve a reasonable reaction rate.

Table 1: Representative Relative Hydrolysis Rates of Esters

| Ester | Relative Rate (Base-Catalyzed) | Steric Factor |

|---|---|---|

| Methyl Acetate | 1.00 | Low |

| Methyl Propanoate | 0.47 | Medium |

| Methyl Isobutyrate | 0.10 | High |

| Methyl Pivaloate | 0.01 | Very High |

Note: This table provides illustrative data for analogous methyl esters to demonstrate the effect of steric hindrance on hydrolysis rates. Actual rates for 3-hydroxybutyl esters would follow a similar trend.

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. For this compound, this can occur under acid, base, or enzymatic catalysis. wikipedia.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The incoming alcohol then attacks the activated carbonyl carbon. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used, or the released 1,3-butanediol is removed from the reaction mixture. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide of the new alcohol acts as the nucleophile, attacking the ester carbonyl. This method is often faster than acid catalysis but is sensitive to the presence of free acids. mdpi.com

Enzymatic Transesterification: Lipases are commonly used enzymes for transesterification under mild conditions. rero.ch This method can exhibit high selectivity, which is particularly useful when dealing with multifunctional molecules. For instance, enzymes like Candida antarctica lipase B (CAL-B) have been effectively used in the transesterification of similar hydroxyesters. mdpi.comresearchgate.net

The steric hindrance of the pivaloate group also affects the rate of transesterification, making it slower than for less bulky esters. researchgate.net The nature of the incoming alcohol also plays a role; primary alcohols will generally react faster than more hindered secondary or tertiary alcohols.

Table 2: Catalysts and Conditions for Transesterification of Hindered Esters

| Catalyst Type | Example Catalyst | Typical Conditions |

|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl | Excess alcohol, elevated temperature. wikipedia.org |

| Homogeneous Base | NaOH, KOH, NaOCH₃ | Anhydrous conditions, room or elevated temperature. mdpi.com |

| Heterogeneous Solid | SrO-CaO, Zeolites | High temperature, can be reused. mdpi.comgoogle.com |

The two functional groups in this compound allow for selective oxidation or reduction reactions.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 3-oxobutyl 2,2-dimethylpropanoate. This transformation can be achieved using a variety of oxidizing agents. wikipedia.org Milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions involving the ester group. masterorganicchemistry.com Stronger oxidants, such as chromic acid (Jones reagent), could potentially lead to cleavage of the ester bond, especially under harsh conditions. wikipedia.org In some cases, direct oxidation of a secondary alcohol to an ester can occur with reagents like performic acid, though this is a less common pathway. rsc.org

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to yield 1,3-butanediol and 2,2-dimethyl-1-propanol (neopentyl alcohol). organic-chemistry.org This process involves the cleavage of the ester bond. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but could potentially reduce the ketone if the hydroxyl group were first oxidized. The hydroxyl group itself is not susceptible to reduction under these conditions.

Table 3: Summary of Oxidation and Reduction Pathways

| Reaction | Functional Group Targeted | Reagent(s) | Product(s) |

|---|---|---|---|

| Oxidation | Secondary Hydroxyl | PCC, Dess-Martin Periodinane | 3-Oxobutyl 2,2-dimethylpropanoate |

This compound contains both a hydroxyl and an ester group, making it a potential A-B type monomer for polymerization. The most likely polymerization mechanism would be a polycondensation reaction.

In this process, the hydroxyl group of one monomer molecule would react with the ester group of another in a transesterification reaction. This would result in the formation of a dimer and the elimination of 1,3-butanediol. The process could then continue, with the dimer reacting with other monomers or dimers to form longer polymer chains. This type of polymerization is typically carried out at high temperatures and under vacuum to remove the condensation byproduct (1,3-butanediol) and drive the reaction towards high molecular weight polymer formation. The resulting polymer would be a polyester (B1180765) with repeating units linked by ester bonds.

Alternatively, if the molecule were to first undergo intramolecular transesterification to form a cyclic lactone (though this is less likely due to the formation of a larger ring), ring-opening polymerization (ROP) could be another potential pathway. rsc.orgnih.govacs.org ROP is a common method for producing polyesters from cyclic monomers. researchgate.net

Stereochemical Considerations in Synthesis and Reactivity

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This gives rise to the possibility of stereoisomers, and the stereochemistry can have a significant impact on the synthesis and reactivity of the compound.

The synthesis of this compound can result in either a racemic mixture of (R)- and (S)-enantiomers or a single enantiomer, depending on the starting materials and synthetic route.

If the synthesis begins with racemic 1,3-butanediol, the resulting this compound will also be racemic. However, if an enantiomerically pure form of 1,3-butanediol is used, such as (R)-1,3-butanediol or (S)-1,3-butanediol, the corresponding enantiomer of the final product can be obtained. The synthesis of chiral 1,3-diols is a well-established field, with methods including asymmetric reduction of β-hydroxy ketones and enzymatic resolutions. nih.govacs.org

For example, the enantioselective synthesis of a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been achieved through enzymatic transesterification, highlighting the importance of stereocontrol in these systems. mdpi.comresearchgate.netnih.gov

If the synthesis involves the creation of the stereocenter, for example, through the reduction of a ketone precursor (3-oxobutyl 2,2-dimethylpropanoate), the use of a chiral reducing agent can lead to the formation of one enantiomer over the other (asymmetric synthesis).

When the molecule already contains a stereocenter and a new one is created, diastereomers can be formed. The relative orientation of the two stereocenters can be influenced by the existing stereocenter, a phenomenon known as diastereoselectivity. While this compound itself has only one stereocenter, in reactions involving this chiral molecule, the formation of new stereocenters can proceed with diastereoselectivity. The synthesis of chiral 1,3-diols often involves diastereoselective steps to control the relative stereochemistry. dntb.gov.uaorganic-chemistry.orgresearchgate.net

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules, such as 3-hydroxybutyl esters, is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers. While direct studies on the enantioselective synthesis of this compound are not extensively documented in publicly available research, significant progress has been made in the development of chiral catalysts for structurally similar and highly valuable chiral 1,3-diols and their esters. These advancements provide a strong framework for the potential synthesis of the target compound.

Methodologies for achieving high enantiopurity in related compounds primarily revolve around enzymatic resolutions and asymmetric hydrogenations catalyzed by chiral metal complexes. A prominent strategy involves the use of lipases for kinetic resolution of racemic alcohols or for the enantioselective acylation or transesterification. For instance, the synthesis of the ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been efficiently achieved using Candida antarctica lipase B (CAL-B). This enzyme demonstrates high selectivity, enabling the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol. mdpi.com

In a chemoenzymatic approach, chiral Zn(II) complexes have been developed for enantioselective aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are then stereoselectively reduced to the corresponding 1,3-diols by oxidoreductases. This one-pot synthesis allows for the generation of all four stereoisomers of a 1,3-diol by selecting the appropriate chiral catalyst and enzyme. nih.gov

Furthermore, non-enzymatic approaches have seen the development of chiral organocatalysts and metal complexes. For the synthesis of chiral 1,3-diols, a two-step process involving an asymmetric aldol reaction catalyzed by a novel proline-derived organocatalyst, followed by an asymmetric reduction, has been reported to yield products with high enantiomeric purity (>99% ee). The efficiency of the aldol reaction was enhanced by the use of Cu(OTf)₂ as an additive.

The following table summarizes the performance of various chiral catalysts in the synthesis of analogous chiral 1,3-diols and their derivatives.

Table 1: Performance of Chiral Catalysts in the Enantioselective Synthesis of 1,3-Diol Derivatives

| Catalyst/Enzyme | Reaction Type | Substrate(s) | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Transesterification | Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | >90% dr | 48% | mdpi.com |

| Chiral Zn(II) complex and Oxidoreductase | One-pot aldol reaction and reduction | Acetone and various aldehydes | Chiral 1,3-diols | Not specified | Not specified | nih.gov |

| Proline-derived organocatalyst with Cu(OTf)₂ | Asymmetric aldol reaction | Cyclohexanone and p-nitrobenzaldehyde | Chiral β-hydroxy ketone | 98% | 99% | acs.org |

Influence of Stereochemistry on Subsequent Reactivity

The stereochemistry of a molecule, particularly the presence of chiral centers, profoundly influences its reactivity in subsequent chemical transformations. This principle is fundamental in asymmetric synthesis, where the stereochemistry of a starting material or an intermediate dictates the stereochemical outcome of the product. For a molecule like this compound, which contains a chiral center at the 3-position of the butyl chain, its stereochemical configuration ((R) or (S)) will be a critical factor in reactions involving this stereocenter or adjacent functional groups.

The influence of stereochemistry is evident in diastereoselective reactions, where a chiral center in a molecule directs the formation of a new stereocenter, leading to a preferential formation of one diastereomer over another. For instance, in the synthesis of chiral syn-1,3-diols, the chirality of a homoallylic alcohol can be transferred to the product through a diastereoselective carboxylation/bromocyclization reaction, achieving high diastereomeric ratios (>19:1 dr). nih.gov

In the context of 3-hydroxybutyl esters, the stereochemistry at the C-3 position would influence reactions at the hydroxyl group or at the adjacent carbon atoms. For example, an intramolecular cyclization reaction would lead to the formation of a cyclic product with a specific stereochemistry that is dependent on the configuration of the starting hydroxy ester. The spatial arrangement of the substituents around the chiral center will govern the trajectory of incoming reagents, favoring one approach over the other, a concept explained by models such as Cram's rule in nucleophilic additions to carbonyls adjacent to a chiral center.

Furthermore, the stereochemistry can affect the rate of reaction. In enzymatic reactions, one enantiomer may be a preferred substrate, reacting much faster than the other, which is the basis of kinetic resolution. This difference in reactivity is due to the specific three-dimensional arrangement of the substrate that fits into the active site of the enzyme.

The stereochemical outcome of reactions involving chiral hydroxy esters can be summarized in the following table, drawing parallels from related systems.

Table 2: Influence of Stereochemistry on Subsequent Reactions of Chiral Hydroxy Esters and Diols

| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry | Observations | Reference |

|---|---|---|---|---|

| Chiral homoallylic alcohol | Diastereoselective carboxylation/ bromocyclization | Chiral syn-1,3-diol derivatives | High diastereoselectivity (>19:1 dr) and excellent enantiomeric excess (>99% ee) due to chirality transfer. | nih.gov |

| (R)- or (S)-β-hydroxy esters | Reduction with LiAlH₄ | (R)- or (S)-1,3-diols | No racemization observed, indicating the stereocenter is preserved during the reduction. sctunisie.org | sctunisie.org |

| Racemic secondary alcohols | Enzymatic kinetic resolution | Enantiomerically enriched alcohol and ester | One enantiomer reacts preferentially with the enzyme, allowing for the separation of enantiomers. | sctunisie.org |

Advanced Analytical Characterization Methodologies for 3 Hydroxybutyl 2,2 Dimethylpropanoate

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the purity assessment and quantification of 3-Hydroxybutyl 2,2-dimethylpropanoate. The selection between gas and liquid chromatography hinges on the sample matrix, the required sensitivity, and the specific analytical goals, such as purity testing or analysis within complex mixtures.

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on achieving optimal separation (resolution) and accurate, reproducible quantification.

The selection of the appropriate capillary column is the most critical step in developing a robust GC method. merckmillipore.com The choice is based on four key parameters: stationary phase, column length, internal diameter (I.D.), and film thickness. merckmillipore.com

Stationary Phase: The principle of "like dissolves like" governs the selection of the stationary phase. merckmillipore.com As this compound is a polar molecule due to its hydroxyl group and ester linkage, polar or intermediate-polar stationary phases are recommended for effective separation from other polar compounds. merckmillipore.com Highly polar phases, such as those containing cyanopropyl groups (e.g., HP-88) or polyethylene (B3416737) glycol (e.g., DB-WAX), are often preferred as they can separate isomers and compounds with similar boiling points based on differences in polarity. researchgate.net Using a non-polar column could lead to co-elution with impurities of different polarities but similar boiling points. researchgate.net

Table 1: Comparison of GC Stationary Phases for Polar Analyte Separation

| Stationary Phase Type | Common Name | Primary Interactions | Suitability for this compound |

|---|---|---|---|

| Polyethylene Glycol (PEG) | WAX (e.g., DB-WAX, ZB-WAX) | Hydrogen bonding, dipole-dipole | Excellent: High polarity provides strong retention and good selectivity for hydroxylated and ester compounds. researchgate.netresearchgate.net |

| Cyanopropylpolysiloxane | e.g., HP-88, SP-2380 | Strong dipole-dipole | Excellent: Highly polar phase effective for separating esters and positional isomers. researchgate.netscielo.br |

| 50% Phenyl / 50% Methylpolysiloxane | e.g., DB-17, HP-50+ | Dispersion, dipole-dipole | Good: Intermediate polarity offers a different selectivity that may be useful for separating from less polar impurities. |

| 5% Phenyl / 95% Dimethylpolysiloxane | e.g., DB-5, HP-5 | Dispersion (Van der Waals) | Poor to Fair: Low polarity may result in insufficient retention and poor resolution from other polar impurities. Elution order would be primarily by boiling point. merckmillipore.comresearchgate.net |

Column Dimensions:

Length: A 30-meter column generally provides the best compromise between resolution and analysis time. merckmillipore.com While doubling the column length can increase resolution by approximately 40%, it also significantly increases the run time. trajanscimed.com For complex samples requiring higher resolution, a 60-meter column may be necessary. notulaebotanicae.ro

Internal Diameter (I.D.): The most common I.D. for capillary columns is 0.25 mm, which offers a good balance between separation efficiency and sample loading capacity. Narrower columns (e.g., 0.18 mm) offer higher efficiency but have lower capacity, making them susceptible to overload. trajanscimed.com

Film Thickness: A standard film thickness of 0.25 µm is suitable for most applications. Thinner films (e.g., 0.15 µm) are used for high-boiling point analytes to reduce retention, while thicker films are for highly volatile compounds. merckmillipore.com

Detector Selection: The Flame Ionization Detector (FID) is the preferred detector for quantifying organic compounds like this compound. The FID offers high sensitivity, a wide linear response range, and is robust and easy to operate. researchgate.net It is a mass-sensitive detector, meaning its response is less affected by changes in carrier gas flow rate. researchgate.net A Thermal Conductivity Detector (TCD) is a universal, non-destructive alternative but offers significantly lower sensitivity compared to the FID.

Calibration Protocols: Accurate quantification requires a carefully planned calibration strategy.

External Standard Calibration: This is the most straightforward method, where a series of standard solutions containing known concentrations of the pure analyte are analyzed. environics.com A calibration curve is constructed by plotting the detector response (peak area) against the concentration. environics.com The linearity of the curve is assessed by the correlation coefficient (R²), which should ideally be ≥0.99. website-files.com

Internal Standard (IS) Calibration: To compensate for variations in injection volume and potential sample loss during preparation, an internal standard can be used. chromatographyonline.com In this method, a fixed amount of a non-interfering compound (the internal standard) is added to every standard and sample. The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. chromatographyonline.com This approach typically yields higher precision.

Table 2: Example External Standard Calibration Data for GC-FID Quantification

| Standard Level | Concentration (mg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| 1 | 0.05 | 15,250 |

| 2 | 0.10 | 30,100 |

| 3 | 0.25 | 75,500 |

| 4 | 0.50 | 151,200 |

| 5 | 1.00 | 300,500 |

Resulting Linear Equation: Peak Area = 300,000 * Concentration + 150 Correlation Coefficient (R²): 0.9998

HPLC is a powerful technique for analyzing compounds that are non-volatile or thermally unstable. For this compound, the choice between normal-phase and reverse-phase systems is crucial for achieving the desired separation.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970), amino, cyano) is used with a non-polar, organic mobile phase (e.g., hexane, isopropanol). phenomenex.comwaters.com Polar analytes, like the target compound, interact strongly with the stationary phase, leading to longer retention times. phenomenex.com NP-HPLC is particularly advantageous for separating isomers and when the sample is dissolved in a non-polar solvent. jordilabs.com Mobile phases such as hexane/isopropanol/acetic acid have proven effective for separating esters and alcohols. nih.govsemanticscholar.org

Reverse-Phase (RP) HPLC: This is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, acetonitrile, methanol). wikipedia.orgphenomenex.com Hydrophobic molecules are retained longer, while polar molecules elute earlier. wikipedia.org Due to its polarity, this compound would be weakly retained on a standard C18 column, eluting quickly with highly aqueous mobile phases. sielc.com This can be problematic as traditional C18 phases can suffer from "phase collapse" or poor retention reproducibility in mobile phases with very high water content. hplc.eu To overcome this, specialized "aqueous-stable" C18 columns or those with polar-embedded or polar-endcapped functionalities are recommended.

Table 3: Comparison of HPLC Modes for this compound Analysis

| Parameter | Reverse-Phase (RP) HPLC | Normal-Phase (NP) HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) phenomenex.com | Polar (e.g., Silica, Cyano) phenomenex.com |

| Mobile Phase | Polar (e.g., Water/Acetonitrile) wikipedia.org | Non-polar (e.g., Hexane/Isopropanol) nih.gov |

| Elution Order | Polar compounds elute first. | Non-polar compounds elute first. phenomenex.com |

| Retention of Target Compound | Weak; requires highly aqueous mobile phase and potentially a specialized "aqueous-stable" column. hplc.eu | Strong; retention is easily controlled by adjusting mobile phase polarity. |

| Advantages | High reproducibility, wide applicability, compatible with many sample types. phenomenex.com | Excellent for isomer separation, compatible with non-polar solvents. jordilabs.com |

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which limits its detectability with a standard UV-Vis detector to low wavelengths (e.g., <210 nm). researchgate.net This can result in low sensitivity and interference from other compounds or solvents that absorb in this region. Chemical derivatization can overcome this limitation by attaching a molecule with strong UV-absorbing or fluorescent properties to the analyte. nih.gov The primary target for derivatization on this molecule is the hydroxyl (-OH) group. nih.gov

Derivatization for UV Detection: Reagents containing aromatic rings or conjugated systems can be reacted with the hydroxyl group. Acyl chlorides, such as 3,5-dinitrobenzoyl chloride (DNB-Cl) or p-nitrobenzoyl chloride (PNBC), are commonly used to form esters that exhibit strong UV absorbance at more selective wavelengths, thereby increasing sensitivity and reducing matrix interference. nih.gov

Derivatization for Fluorescence Detection (FLD): For trace-level analysis, derivatization with a fluorescent tag offers superior sensitivity. Reagents such as dansyl chloride or sulfonic esters can be reacted with the hydroxyl group to yield highly fluorescent derivatives. nih.gov This approach is particularly useful for analyzing the compound in complex biological or environmental matrices. The reaction is often facilitated by a catalyst, such as potassium carbonate, in an appropriate solvent. nih.gov

Table 4: Potential Derivatization Reagents for HPLC Analysis

| Reagent | Abbreviation | Target Group | Enhanced Detection | Principle |

|---|---|---|---|---|

| 3,5-Dinitrobenzoyl chloride | DNB-Cl | Hydroxyl (-OH) | UV-Vis | Introduces a strongly UV-absorbing dinitrophenyl group. nih.gov |

| p-Nitrobenzoyl chloride | PNBC | Hydroxyl (-OH) | UV-Vis | Attaches a nitrophenyl chromophore. nih.gov |

| Dansyl chloride | - | Hydroxyl (-OH) | Fluorescence (FLD) | Introduces a highly fluorescent dansyl group. nih.gov |

| 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride | DIB-Cl | Hydroxyl (-OH) | UV-Vis | Attaches a large, conjugated system for enhanced UV absorbance. nih.gov |

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with a capillary column. Subsequently, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular "fingerprint." The molecular ion (M⁺), corresponding to the intact molecule, may be observed, but it is often of low intensity for esters. The fragmentation pattern is highly characteristic and provides crucial structural information. For this compound, the fragmentation is dictated by the ester and secondary alcohol functionalities. Key expected fragmentation pathways include:

Alpha-cleavage relative to the carbonyl group, leading to the formation of the highly stable pivaloyl cation.

Cleavage of the C-O bond of the ester.

Fragmentation of the 3-hydroxybutyl side chain, including cleavage adjacent to the hydroxyl group and dehydration.

Impurity profiling is a critical application of GC-MS in pharmaceutical and chemical manufacturing. The high separation efficiency of GC can resolve trace-level impurities from the main compound. These impurities can then be identified by their unique mass spectra, allowing for the detection of residual starting materials (e.g., 1,3-butanediol (B41344), pivalic acid), by-products from the synthesis, or degradation products.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 159 | [M-CH₃]⁺ | [C₈H₁₅O₃]⁺ | Loss of a methyl radical from the butanol chain. |

| 117 | [M-C₄H₉]⁺ | [C₅H₅O₃]⁺ | Loss of a tert-butyl radical. |

| 103 | [M-C₄H₉O]⁺ | [C₅H₉O₂]⁺ | Fragment containing the pivaloyl group. |

| 89 | [HO-CH(CH₃)-CH₂-CH₂-O]⁺ | [C₄H₉O₂]⁺ | Fragment corresponding to the butoxy portion. |

| 85 | [ (CH₃)₃C-C=O ]⁺ | [C₅H₉O]⁺ | Pivaloyl cation; often a very prominent peak for pivalate (B1233124) esters. |

| 71 | [M-C₅H₉O₂]⁺ | [C₄H₇O]⁺ | Dehydrated butoxy fragment. |

| 57 | [ (CH₃)₃C ]⁺ | [C₄H₉]⁺ | Tert-butyl cation; typically a base peak or very strong peak. |

| 45 | [ CH₃-CH=OH ]⁺ | [C₂H₅O]⁺ | Cleavage alpha to the hydroxyl group. |

While GC-MS is ideal for the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing compounds that are non-volatile, thermally labile, or highly polar. science.gov This includes potential intermediates in the synthesis of this compound or certain degradation products that cannot withstand GC conditions.

LC separates compounds in the liquid phase, making it suitable for a wider range of molecules. The separated components are then introduced into the mass spectrometer. Unlike the hard ionization of EI in GC-MS, LC-MS typically employs soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods impart less energy to the molecule, resulting in minimal fragmentation and typically producing a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. wikipedia.org This provides clear and immediate confirmation of the molecular weight of the analyte. nih.gov

For instance, if a synthetic route involved a protected diol intermediate, that larger, less volatile molecule would be readily analyzed by LC-MS. Similarly, any oligomeric or polymeric side products formed during synthesis would be characterized by this technique.

Spectroscopic Interrogation for Structural and Electronic Insights

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about chemical structure, bonding, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling, observed as signal splitting or multiplicity). For this compound, each chemically distinct proton or group of protons gives rise to a specific signal.

The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom. The chemical shift of each signal provides information about the carbon's electronic environment (e.g., whether it is part of a methyl, methylene (B1212753), methine, quaternary, or carbonyl group).

By analyzing the chemical shifts, integrations, and coupling patterns in these 1D spectra, a complete structural assignment can be made.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Atom Label(s)¹ | Predicted Chemical Shift (δ, ppm) | Multiplicity² | Integration | Coupling Constant(s) (J, Hz) | Assignment |

| H₉ | ~ 1.20 | s | 9H | - | Protons of the three equivalent methyl groups of the pivaloyl moiety. |

| H₆ | ~ 1.22 | d | 3H | J ≈ 6.3 | Methyl protons coupled to the methine proton H₃. |

| H₂ | ~ 1.75 | m | 2H | - | Methylene protons, showing complex coupling to H₁ and H₃. |

| OH | ~ 2.5-3.5 | br s | 1H | - | Hydroxyl proton; position and appearance are concentration-dependent. |

| H₃ | ~ 3.95 | m | 1H | - | Methine proton coupled to H₂, H₆, and potentially the OH proton. |

| H₁ | ~ 4.15 | t | 2H | J ≈ 6.5 | Methylene protons adjacent to the ester oxygen, coupled to H₂. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Atom Label(s)¹ | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| C₅ | ~ 178.5 | Quaternary (C=O) | Ester carbonyl carbon. |

| C₃ | ~ 66.2 | Methine (CH) | Carbon bearing the hydroxyl group. |

| C₁ | ~ 62.8 | Methylene (CH₂) | Carbon attached to the ester oxygen. |

| C₄ | ~ 38.8 | Quaternary | Quaternary carbon of the pivaloyl group. |

| C₂ | ~ 36.1 | Methylene (CH₂) | Methylene carbon adjacent to C₁ and C₃. |

| C₉ | ~ 27.2 | Methyl (CH₃) | Carbons of the three equivalent methyl groups of the pivaloyl moiety. |

| C₆ | ~ 23.5 | Methyl (CH₃) | Terminal methyl group on the butyl chain. |

¹Atom numbering for NMR assignments: (CH₃)₉-(C₄)-(C₅=O)-O-(C₁H₂)-(C₂H₂)-(C₃HOH)-(C₆H₃)

²s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

Two-dimensional (2D) NMR experiments provide correlation data that unambiguously establish the molecular structure by revealing through-bond and through-space relationships between nuclei. ustc.edu.cn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. pressbooks.pub Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton spin systems. For this compound, COSY would confirm the -CH₂-CH₂-CH(CH₃)- connectivity of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu Each cross-peak in the HSQC spectrum correlates a specific proton signal on one axis with a specific carbon signal on the other, confirming which proton is attached to which carbon.

Together, these 2D NMR techniques provide a definitive and detailed map of the molecular structure, confirming the assignments made from 1D spectra and elucidating the precise connectivity of all atoms.

Table 4: Predicted Key 2D NMR Correlations for this compound

| 2D Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

| COSY | H₁ (~4.15 ppm) | H₂ (~1.75 ppm) | Confirms C₁-C₂ bond connectivity. |

| H₂ (~1.75 ppm) | H₁ (~4.15 ppm), H₃ (~3.95 ppm) | Confirms C₁-C₂-C₃ bond connectivity. | |

| H₃ (~3.95 ppm) | H₂ (~1.75 ppm), H₆ (~1.22 ppm) | Confirms C₂-C₃-C₆ bond connectivity. | |

| HSQC | H₁ (~4.15 ppm) | C₁ (~62.8 ppm) | Direct H₁-C₁ bond correlation. |

| H₂ (~1.75 ppm) | C₂ (~36.1 ppm) | Direct H₂-C₂ bond correlation. | |

| H₃ (~3.95 ppm) | C₃ (~66.2 ppm) | Direct H₃-C₃ bond correlation. | |

| H₆ (~1.22 ppm) | C₆ (~23.5 ppm) | Direct H₆-C₆ bond correlation. | |

| H₉ (~1.20 ppm) | C₉ (~27.2 ppm) | Direct H₉-C₉ bond correlation. | |

| HMBC | H₁ (~4.15 ppm) | C₂, C₃, C₅ | Confirms the ester linkage between the butyl chain and the pivaloyl carbonyl. |

| H₃ (~3.95 ppm) | C₁, C₂, C₆ | Confirms local connectivity around the hydroxyl-bearing carbon. | |

| H₉ (~1.20 ppm) | C₄ , C₅ | Confirms the structure of the pivaloyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Verification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy serves as a primary tool for verifying the presence of its key ester and hydroxyl moieties and for assessing sample purity by detecting characteristic absorptions of potential impurities.

The IR spectrum of this compound is dominated by two highly characteristic absorption bands corresponding to the carbonyl (C=O) group of the ester and the hydroxyl (O-H) group of the alcohol.

Hydroxyl (O-H) Stretching: The hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3550-3200 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules. docbrown.info The exact position and shape of the band can provide insights into the concentration and nature of these hydrogen-bonding interactions. In a concentrated sample, the peak will be broader, while in a dilute solution in a non-polar solvent, a sharper, "free" O-H peak may appear at a higher wavenumber (around 3600 cm⁻¹).

Carbonyl (C=O) Stretching: The ester carbonyl group produces a very strong and sharp absorption band. For aliphatic esters like this compound, this peak is reliably found in the range of 1750-1735 cm⁻¹. The intensity of this band makes it particularly useful for quantitative analysis. The presence of this sharp peak alongside the broad O-H stretch is a definitive indicator of the compound's bifunctional nature.

Other significant peaks include C-H stretching vibrations from the alkyl groups (just below 3000 cm⁻¹) and C-O stretching vibrations for the ester and alcohol groups (in the 1300-1000 cm⁻¹ fingerprint region).

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2980 - 2850 | Medium to Strong |

| Carbonyl (C=O) | Stretching | 1750 - 1735 | Very Strong, Sharp |

| Ester (C-O) | Stretching | 1250 - 1150 | Strong |

| Alcohol (C-O) | Stretching | 1150 - 1050 | Medium |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that simplifies the analysis of liquid and solid samples. Instead of passing the infrared beam directly through the sample, ATR technology utilizes an internal reflection element (IRE), a crystal with a high refractive index. The IR beam is directed into the crystal, where it undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a few micrometers into the sample, allowing the sample to absorb energy at its characteristic frequencies.

For this compound, which is a liquid at room temperature, ATR-IR offers significant advantages:

Minimal Sample Preparation: A small drop of the liquid is placed directly onto the ATR crystal, and the spectrum is collected. This eliminates the need for preparing thin films or using cuvettes.

High Reproducibility: The fixed path length of the evanescent wave leads to highly reproducible spectra, which is beneficial for quantitative studies and quality control. mdpi.com

Versatility: The technique can be used for real-time reaction monitoring, such as tracking the synthesis of the compound by observing the appearance of the ester carbonyl peak or the disappearance of a precursor's functional group. It is also suitable for rapid purity verification in a manufacturing setting.

ATR-IR combined with multivariate analysis can be a powerful tool for differentiating between batches or identifying subtle variations in sample composition. rsc.org

Advanced Sample Preparation and Extraction Strategies

Prior to instrumental analysis, especially for samples from complex matrices like biological fluids or environmental media, a robust sample preparation step is essential to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. lcms.czsigmaaldrich.com It allows for the selective isolation of analytes from a complex sample matrix, leading to cleaner extracts and improved analytical performance. phenomenex.com

For this compound, a reversed-phase SPE protocol would be highly suitable due to the compound's moderate polarity. In reversed-phase SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar to moderately polar analytes from a polar liquid sample.

A hypothetical SPE protocol for extracting this compound from an aqueous sample (e.g., plasma or wastewater) could be designed as follows:

Sorbent Selection: A polymeric reversed-phase sorbent, such as a styrene-divinylbenzene polymer (e.g., Strata-X) or a hydrophilic-lipophilic balanced (HLB) polymer, would be an excellent choice. These sorbents offer high capacity and stability across a wide pH range. lcms.cz

Conditioning: The sorbent bed is first wetted with a water-miscible organic solvent like methanol (B129727), followed by equilibration with water or a buffer matching the sample's pH. This step activates the sorbent for sample interaction.

Sample Loading: The aqueous sample, possibly pre-treated by adjusting its pH or diluting with water, is passed through the SPE cartridge. The this compound, along with other components of similar polarity, is retained on the sorbent via hydrophobic interactions.

Washing: A polar solvent, such as water or a low-percentage organic solvent mixture (e.g., 5% methanol in water), is passed through the cartridge. This step removes highly polar, water-soluble impurities (like salts and sugars) that have not been retained, while the analyte remains bound to the sorbent.

Elution: A less polar, water-miscible organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the this compound from the cartridge. Solvents like methanol, acetonitrile, or ethyl acetate (B1210297) are suitable candidates. The resulting eluate is a cleaner, more concentrated solution of the analyte, ready for analysis by techniques such as GC-MS or LC-MS.

Table 2: Proposed Reversed-Phase SPE Protocol for this compound

| Step | Solvent/Solution | Purpose |

|---|---|---|

| 1. Conditioning | 1-3 mL Methanol | Solvates the sorbent functional groups. |

| 2. Equilibration | 1-3 mL Deionized Water | Prepares the sorbent for the aqueous sample. |

| 3. Sample Loading | 1-5 mL Aqueous Sample | Adsorbs the analyte onto the sorbent. |

| 4. Washing | 1-3 mL 5% Methanol in Water | Removes hydrophilic impurities. |